Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is a synthetic peptide substrate extensively utilized in biochemical research, particularly for measuring proteolytic activities. This compound consists of the amino acids benzoyl-valine, glycine, and arginine, linked to the fluorescent moiety 7-amido-4-methylcoumarin (AMC). The trifluoroacetate salt form enhances its stability and solubility in various solvents, making it suitable for laboratory applications. Its primary application is in the assessment of trypsin-like activity of proteasomes, specifically the 20S proteasome, which plays a crucial role in protein degradation within cells .
The synthesis of benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is predominantly achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support, facilitating the formation of peptide bonds between protected amino acids.
The molecular formula for benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is , with a molecular weight of 705.68 g/mol. The structure includes:
The compound's structural integrity and functionality are critical for its use as a substrate in proteolytic assays. The presence of the fluorescent moiety allows for sensitive detection of enzymatic activity through fluorescence measurements .
Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes such as trypsin. The cleavage occurs at the peptide bond between arginine and the AMC moiety.
The mechanism of action involves the hydrolysis of benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate by proteolytic enzymes. When the enzyme cleaves the peptide bond between arginine and AMC, it releases the fluorescent AMC moiety. The increase in fluorescence intensity correlates directly with enzyme activity, allowing researchers to quantify proteolytic activity effectively .
Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate appears as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide and has moderate solubility in water due to its trifluoroacetate form.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis when exposed to moisture or extreme pH levels. Its fluorescence properties make it particularly useful in biochemical assays where sensitive detection is required .
Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is primarily used in scientific research for:
This compound's unique characteristics make it an essential tool in molecular biology and biochemistry research, particularly in studies involving protein degradation and enzymatic activity assessment.
Bz-Val-Gly-Arg-AMC trifluoroacetate (Bz-VGR-AMC) serves as a highly specific fluorogenic substrate for serine proteases exhibiting trypsin-like activity, characterized by their preferential cleavage C-terminal to arginine residues. The substrate's molecular architecture features a benzoyl (Bz) N-terminal capping group, a Val-Gly-Arg tripeptide sequence, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. Proteolytic cleavage occurs specifically between the arginine residue and the AMC moiety, liberating the highly fluorescent AMC group (excitation 380 nm, emission 460 nm), enabling real-time quantification of enzymatic activity [5] [8].
The catalytic mechanism involves a nucleophilic attack by the serine protease's catalytic serine residue on the carbonyl carbon of the scissile amide bond. This attack is facilitated by the catalytic triad (Ser-His-Asp), which positions and polarizes the serine hydroxyl group. The reaction proceeds through a tetrahedral intermediate stabilized by the oxyanion hole, culminating in the release of the AMC leaving group. The trypsin-like specificity primarily arises from the S1 pocket's stringent accommodation of basic residues (arginine/lysine), complemented by interactions within the extended substrate-binding cleft (S2-S4 subsites) [6].
Kinetic parameters reveal the efficiency of serine protease interactions with Bz-VGR-AMC. For the 20S proteasome's β2 subunit, which possesses intrinsic trypsin-like activity, reported kinetic values include a KM in the micromolar range (20-100 µM) and a kcat typically between 1-10 s-1 [5] [8]. These values yield a catalytic efficiency (kcat/KM) of approximately 104-105 M-1s-1, classifying it as a moderately efficient substrate. This efficiency stems from optimal interactions at both prime (P') and non-prime (P) sites relative to the cleavage point. Crucially, the leaving group capacity of AMC significantly enhances catalytic turnover compared to para-nitroanilide (pNA) derivatives, due to its superior electron-withdrawing properties and fluorescence quantum yield [5] .
Table 1: Kinetic Parameters of Bz-VGR-AMC Hydrolysis by Serine Proteases
Enzyme Source | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference Context |
---|---|---|---|---|
20S Proteasome (Mammalian) | 20-100 | 1-10 | ~104-105 | [5] [8] |
Thermoplasma acidophilum Tricorn Protease | Not Reported | Not Reported | High Specificity | |
Trypsin (Reference) | 5-50 | 10-100 | ~106 | Comparative Inference |
While primarily designed for serine proteases, Bz-VGR-AMC exhibits cross-reactivity with certain cysteine cathepsins, albeit with significantly reduced efficiency compared to their canonical substrates. This interaction provides valuable insights into the structural constraints governing protease specificity. Cathepsins B, L, and S belong to the papain-like (CA) family of cysteine proteases and possess a catalytic mechanism reliant on a cysteine-histidine dyad. Their substrate binding clefts exhibit broader specificity than serine proteases but maintain preferences governed by steric and electrostatic constraints [1] [3].
The S2 subsite of cysteine cathepsins constitutes a major specificity determinant. Cathepsin L favors bulky hydrophobic residues (Phe, Leu) at P2, while cathepsin B prefers smaller residues (Arg, Gly) due to the occluding loop restricting its S2 pocket. Consequently, the Val-Gly-Arg sequence of Bz-VGR-AMC presents suboptimal interactions: Val at P3 is moderately tolerated, Gly at P2 is unfavorable for Cathepsin L (which prefers large hydrophobes), and Arg at P1 aligns well with the generally basic S1 preference of many cathepsins. This mismatch explains the significantly lower catalytic efficiency (kcat/KM) observed for cathepsins compared to serine proteases like trypsin or the proteasome's β2 subunit when using Bz-VGR-AMC [1] [3].
Structural analyses of cathepsin-substrate complexes (e.g., cathepsin V with peptide substrates) reveal that efficient catalysis requires precise alignment of the scissile bond relative to the nucleophilic cysteine. The AMC leaving group in Bz-VGR-AMC, while excellent for fluorogenic detection, may create steric clashes within the prime-side (S') subsites of cathepsins, which are typically less accommodating than those of trypsin-like serine proteases. Furthermore, the benzoyl capping group lacks specific interactions with the often shallow S3/S4 subsites of cathepsins, failing to provide additional binding energy. Mass spectrometry-based proteomic profiling of cathepsins K, V, B, L, S, and F identified over 30,000 cleavage sites, establishing a strong preference for hydrophobic/aromatic residues at P2 and P3 positions, further highlighting the suboptimal nature of the Val-Gly sequence in Bz-VGR-AMC for these enzymes [1].
Table 2: Subsite Preferences Influencing Bz-VGR-AMC Recognition by Protease Families
Protease Family | Key Specificity Determinants | Compatibility with Bz-VGR-AMC (Val-Gly-Arg) |
---|---|---|
Serine (Trypsin-like) | S1: Basic (Arg/Lys); S2: Broad; S3: Small/Medium Hydrophobic; S': Tolerates AMC | High: Optimal P1 (Arg); P2 (Gly) tolerated; AMC accepted |
Cysteine (Cathepsin L/V) | S2: Large Hydrophobic/Aromatic (Phe, Leu); S1/S3: Variable; S': Constrained | Low: Suboptimal P2 (Gly); P3 (Val) acceptable but not preferred; AMC may clash |
Cysteine (Cathepsin B) | S2: Restricted (small residues preferred due to occluding loop); S1: Basic | Moderate: P1 (Arg) optimal; P2 (Gly) acceptable; AMC tolerated |
The catalytic efficiency of Bz-VGR-AMC hydrolysis varies dramatically across protease families and isoforms, providing a clear hierarchy of substrate preference reflective of their active site architectures and biological functions. The 20S proteasome's constitutive β2 subunit and the immunoproteasome's β2i subunit exhibit the highest activity towards Bz-VGR-AMC, defining the "trypsin-like" activity of this complex. Kinetic studies show β2's kcat/KM is approximately 10-100 fold higher than that observed for cathepsin B and orders of magnitude higher than for cathepsin L or S [5] [8] [10]. This pronounced difference underscores the substrate's role as a specific reporter for trypsin-like serine protease activity in complex biological samples, such as tissue lysates or purified proteasomes, where multiple protease classes coexist.
Within the serine protease class, significant differences exist. Plasmin and thrombin, both trypsin-like serine proteases involved in fibrinolysis and coagulation, exhibit divergent efficiencies. Thrombin possesses a deep hydrophobic S2 pocket and strong preferences for Pro at P2 and Arg at P1 in its natural substrates (e.g., fibrinogen). Consequently, the Val-Gly-Arg sequence of Bz-VGR-AMC is poorly recognized. Plasmin, while also preferring Arg at P1, has a broader S2/S3 specificity, potentially leading to moderate activity with Bz-VGR-AMC, though significantly less than dedicated arginine-specific enzymes like trypsin itself. Factor Xa, another coagulation protease, demonstrates strict specificity for Ile-Glu-Gly-Arg sequences, making the Val-Gly-Arg sequence of Bz-VGR-AMC suboptimal [6] [7].
The C11 family of cysteine proteases (clostripain-like), exemplified by PmC11 from Parabacteroides merdae, exhibits a unique specificity profile distinct from both cathepsins and serine proteases. While they share the requirement for Arg at P1 with trypsin-like serine proteases, their extended substrate recognition (P2-P4) often differs. PmC11 efficiently hydrolyzes Z-Gly-Gly-Arg-AMC and Boc-Val-Leu-Lys-AMC, suggesting potential moderate activity with Bz-VGR-AMC depending on the specific enzyme's tolerance at P2 (Gly) and P3 (Val). However, structural studies of PmC11-inhibitor complexes (e.g., Ac-VLTK-AOMK) reveal key interactions beyond P1 that Bz-VGR-AMC cannot fulfill, likely resulting in lower efficiency compared to its preferred substrates [4].
Table 3: Comparative Catalytic Efficiency (kcat/KM) of Bz-VGR-AMC Hydrolysis by Selected Protease Isoforms
Protease/Isoform | Protease Class | Relative kcat/KM for Bz-VGR-AMC | Primary Specificity Drivers |
---|---|---|---|
20S Proteasome (β2 subunit) | Serine (Trypsin-like) | ++++ (High) | S1: Basic (Arg); S2: Small (Gly/Ala); S3: Hydrophobic (Val) |
Trypsin | Serine (Trypsin-like) | ++++ (High) | S1: Basic (Arg/Lys); S2: Broad; S3: Broad |
Plasmin | Serine (Trypsin-like) | ++ (Moderate) | S1: Basic (Arg); S2: Prefers Lys/Arg; S3: Hydrophobic |
Thrombin | Serine (Trypsin-like) | + (Low) | S1: Basic (Arg); S2: Prefers Pro; S3: Hydrophobic |
Factor Xa | Serine (Trypsin-like) | + (Low) | S1: Basic (Arg); S2: Prefers Gly; S4: Acidic (Asp/Glu) |
Cathepsin B | Cysteine (Papain-like) | ++ (Moderate) | S2: Restricted (small residues); S1: Basic/ Hydrophobic |
Cathepsin L | Cysteine (Papain-like) | + (Low) | S2: Large Hydrophobic (Phe, Leu); S1: Polar/Basic |
PmC11 (Clostripain-like) | Cysteine (C11) | ++ (Moderate) | S1: Basic (Arg); P2/P3 Hydrophobic |
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